GW 803430, also known as GW-3430, is a synthetic compound that functions as a selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1). This compound is notable for its potential therapeutic applications in obesity and depression management due to its ability to modulate appetite and energy homeostasis. Its chemical structure is characterized by a thienopyrimidinone core, which contributes to its pharmacological properties.
GW 803430 was developed by GlaxoSmithKline and is classified as a small molecule drug. It has been extensively studied for its role in the central nervous system, particularly in the regulation of feeding behavior and mood disorders. The compound's unique mechanism of action positions it as a candidate for addressing metabolic disorders and psychiatric conditions.
The synthesis of GW 803430 involves several key steps:
In industrial settings, optimization of these synthetic routes may involve advanced techniques like continuous flow reactors to enhance efficiency and reduce environmental impact.
The molecular formula of GW 803430 is , with a molecular weight of approximately 377.86 g/mol. The compound features a complex structure that includes:
The structural configuration allows for high selectivity towards the MCH1 receptor, contributing to its potent biological activity .
GW 803430 undergoes various chemical reactions, including:
These reactions are crucial for modifying the compound's properties and enhancing its pharmacological profile.
GW 803430 acts primarily as an antagonist at the MCH1 receptor. By binding to this receptor, it inhibits the action of melanin-concentrating hormone, which is involved in regulating appetite and energy balance. This antagonistic action leads to:
GW 803430 exhibits several notable physical and chemical properties:
Relevant data on these properties are essential for understanding how GW 803430 can be effectively utilized in therapeutic applications.
GW 803430 has been investigated extensively for its potential applications in:
Research continues to explore additional therapeutic avenues where GW 803430 may be beneficial, particularly in metabolic health and mental wellness .
GW 803430 (also designated GW-3430) is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), exhibiting a pIC₅₀ value of 9.3 against this target [1] [7]. This high-affinity interaction positions GW 803430 as a significant pharmacological tool for investigating MCHR1-mediated physiological processes. The compound demonstrates robust functional antagonism in cellular assays, with an IC₅₀ of approximately 13-16 nM in inhibiting MCH-stimulated calcium influx in HEK293 cells expressing human MCHR1 [1] [7]. This potency translates to effective in vivo activity, as evidenced by dose-dependent weight reduction in high-fat diet-induced obese AKR/J mice following oral administration [1] [4].
Recent structural biology breakthroughs have illuminated the molecular basis of MCHR1 antagonism. Cryo-electron microscopy studies reveal that the endogenous ligand MCH adopts a distinctive γ-shaped configuration within the orthosteric binding pocket, formed by transmembrane helices TM2, TM3, TM5-TM7, and extracellular loops ECL1-ECL3 [6]. The conserved LGRVY core motif of MCH, particularly the central arginine residue (R11), penetrates deeply into the receptor's transmembrane domain, forming critical interactions with key residues: a salt bridge with D192³³², a hydrogen bond with Q196³³⁶, and a cation-π interaction with Y370⁷⁴³ [6]. These interactions create a stable binding network that GW 803430 disrupts through competitive displacement.
Table 1: Key Pharmacological Parameters of GW 803430
Parameter | Value | Experimental System | Reference |
---|---|---|---|
Binding Affinity (pIC₅₀) | 9.3 | Recombinant MCHR1 | [1] [7] |
Functional Antagonism (IC₅₀) | 13-16 nM | Inhibition of MCH-stimulated Ca²⁺ influx in HEK293-hMCHR1 cells | [1] [7] |
Key Receptor Interactions | D192³³², Q196³³⁶, Y370⁷⁴³ | Cryo-EM structure and mutagenesis | [6] |
In Vivo Efficacy | -6.2% to -13.1% weight loss | High-fat diet-induced obese AKR/J mice (0.3-15 mg/kg, oral, 12 days) | [1] [4] |
The compound's pharmacokinetic profile complements its receptor binding characteristics, featuring 31% oral bioavailability and an 11-hour elimination half-life in mice [1] [4]. Crucially, GW 803430 exhibits significant central nervous system penetration with a brain-to-plasma concentration ratio of 6:1 [1] [4], enabling effective engagement of centrally expressed MCHR1 receptors that regulate energy homeostasis and emotional states. This penetration is pharmacologically relevant given the predominant expression of MCHR1 in brain regions governing feeding behavior, including the hypothalamus, nucleus accumbens, and cortical areas [3] [6].
Extensive pharmacological characterization establishes GW 803430 as a competitive antagonist at MCHR1 rather than an allosteric modulator. This mechanism is evidenced by rightward shifts in MCH concentration-response curves without suppression of maximal response in calcium mobilization assays [1] [5] [7]. The compound achieves complete inhibition of MCH-induced signaling when preincubated with cells expressing MCHR1, consistent with orthosteric site occupancy that prevents native ligand binding [1] [7].
The competitive nature of GW 803430's antagonism is structurally rationalized through its overlap with the endogenous MCH binding pocket. Cryo-EM analyses demonstrate that MCH binding stabilizes an active receptor conformation conducive to G protein coupling [6]. As a competitive antagonist, GW 803430 likely binds within this orthosteric pocket but fails to induce or stabilize the active receptor conformation required for G protein activation. This inert occupancy prevents the conformational changes necessary for intracellular signaling, particularly the Gi/o protein coupling that characterizes MCHR1 activation [3] [6].
Table 2: In Vivo Efficacy Profile of GW 803430 in Obesity Models
Dose (mg/kg) | Weight Reduction (%) | Treatment Duration | Animal Model |
---|---|---|---|
0.3 | -6.2% | 12 days | High-fat diet-induced obese AKR/J mice |
3 | -12.1% | 12 days | High-fat diet-induced obese AKR/J mice |
15 | -13.1% | 12 days | High-fat diet-induced obese AKR/J mice |
Schild regression analysis would provide quantitative confirmation of competitive antagonism, though such specific data for GW 803430 is not publicly available in the literature surveyed. However, the consistent observation of surmountable antagonism across functional assays, combined with the structural data showing overlapping binding sites, strongly supports the classification of GW 803430 as a competitive antagonist [1] [5] [7]. This mechanism distinguishes it from potential allosteric modulators that would exhibit saturable effects and probe dependence in their pharmacological activity.
GW 803430 demonstrates exceptional selectivity for MCHR1 over the closely related MCH receptor subtype MCHR2. This selectivity is functionally significant as MCHR2 is absent in rodents but present in higher mammals including humans, where it couples exclusively to Gq/11 proteins rather than the Gi/o proteins preferentially activated by MCHR1 [2] [5] [6]. Binding assays reveal no substantial activity at human MCHR2 at concentrations effective against MCHR1, establishing a selectivity ratio exceeding 100-fold based on available functional data [2] [5].
The structural basis for this subtype selectivity emerges from comparative analysis of MCH-bound MCHR1 and MCHR2 cryo-EM structures. Although both receptors share a generally similar binding pocket architecture, distinct residue differences in transmembrane helix 3 (TM3) and extracellular loop 2 (ECL2) create divergent microenvironments [6]. Specifically, the D192³³² residue critical for MCH binding to MCHR1 is replaced by a non-conserved residue in MCHR2, altering the electrostatic landscape of the binding pocket and likely reducing GW 803430's binding affinity for MCHR2 [6].
Beyond receptor subtype selectivity, GW 803430 exhibits a clean off-target profile against a panel of unrelated receptors and ion channels, with one notable exception: some pharmacological profiling indicates potential interaction with the hERG potassium channel [3] [8]. This activity represents a significant challenge in developing MCHR1 antagonists as anti-obesity therapeutics, as hERG inhibition can prolong cardiac QT intervals and increase arrhythmia risk [8]. Chemometric analyses comparing structural features of MCHR1 antagonists and hERG inhibitors reveal substantial molecular similarity, suggesting difficulties in completely eliminating this off-target effect while maintaining MCHR1 potency and desirable pharmacokinetic properties [8].
Table 3: Selectivity Profile of GW 803430
Target | Activity | Experimental Evidence | Functional Consequence |
---|---|---|---|
MCHR1 | Potent antagonist (IC₅₀ 13-16 nM) | Calcium flux inhibition, binding assays | Primary therapeutic target |
MCHR2 | No significant activity | Functional assays in MCHR2-expressing cells | Species-specific selectivity (relevant in humans) |
hERG channel | Moderate inhibition | Patch-clamp electrophysiology | Potential cardiac liability |
GPCR panel | Selective (>100-fold) | Broad screening against receptor panels | Reduced off-target effects |
The compound's selectivity extends to other neuropeptide receptors involved in appetite regulation, including receptors for neuropeptide Y (NPY), orexin, and melanocortins [5]. This selectivity profile is pharmacologically advantageous as it minimizes interference with parallel signaling pathways regulating energy balance. However, comprehensive published data quantifying GW 803430's affinity across extended receptor, transporter, and ion channel panels remains limited in the public domain, representing a gap in the full pharmacological characterization of this compound.
Table 4: Structural and Chemical Properties of GW 803430
Property | Value | Description |
---|---|---|
Chemical Name | 6-(4-Chlorophenyl)-3-[3-methoxy-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-thieno[3,2-d]pyrimidin-4(3H)-one | IUPAC nomenclature |
Synonyms | GW-803430, GW-3430 | Alternative identifiers |
CAS Number | 515141-51-2 | Chemical Abstracts Service registry |
Molecular Formula | C₂₅H₂₄ClN₃O₃S | Elemental composition |
Molecular Weight | 481.99 g/mol | Mass of compound |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0